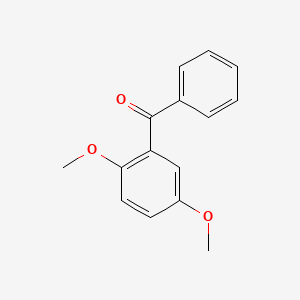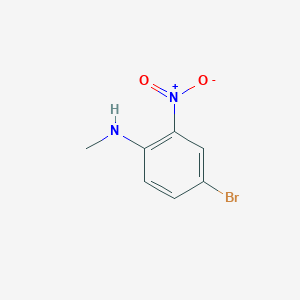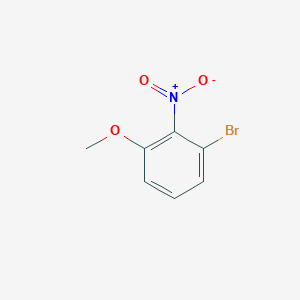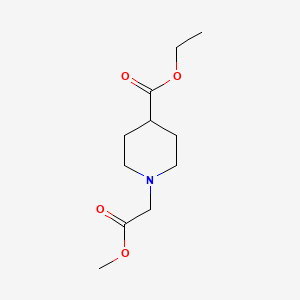![molecular formula C9H14O2 B1266962 Ácido biciclo[2.2.2]octano-2-carboxílico CAS No. 29221-25-8](/img/structure/B1266962.png)
Ácido biciclo[2.2.2]octano-2-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of ε-amino acids based on the bicyclic skeleton, including bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the complexity and innovation in creating these compounds. These amino acids are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone through the catalytic Pauson-Khand reaction, highlighting the intricate steps involved in the synthesis of bicyclic compounds (Yeo et al., 2006).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.2]octane derivatives, such as the (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, showcases the D3 symmetry and the deviation from ideal boat conformations. This intricate structure is stabilized by intermolecular hydrogen bonds, which are crucial for the compound's stability and reactivity (Buñuel et al., 1996).
Chemical Reactions and Properties
Bicyclo[2.2.2]octane-2-carboxylic acid derivatives exhibit a range of chemical reactivities due to their unique structure. For instance, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones demonstrates the compound's versatility in facilitating stereoselective chemical reactions (Otomaru et al., 2005).
Physical Properties Analysis
The physical properties of bicyclo[2.2.2]octane-2-carboxylic acid derivatives, such as solubility, thermal stability, and crystal structure, are influenced by the bicyclic framework. For example, soluble and colorless polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides show excellent thermal stability and solubility in polar solvents, highlighting the impact of the bicyclic structure on physical properties (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties, such as acidity and reactivity, of bicyclo[2.2.2]octane-2-carboxylic acid derivatives can be significantly influenced by substituents. Studies on 4-substituted derivatives have provided insights into the inductive effects and how they affect the compound's acidity and overall chemical behavior. These properties are essential for understanding the compound's reactivity and potential applications (Exner & Böhm, 2002).
Aplicaciones Científicas De Investigación
Química medicinal: Bioisóstero para el descubrimiento de fármacos
El ácido biciclo[2.2.2]octano-2-carboxílico se está explorando como un bioisóstero en la química medicinal. Su incorporación en estructuras de fármacos, como Imatinib y Vorinostat, ha demostrado mejorar las propiedades fisicoquímicas como la solubilidad, la estabilidad metabólica y la lipofilia . Esto lo convierte en un andamiaje valioso para mejorar las propiedades farmacológicas de los candidatos líderes.
Ciencia de materiales: Marcos metal-orgánicos (MOF)
En la ciencia de los materiales, este compuesto se ha utilizado para crear MOF transparentes con tamaños de poro ajustables. Estos marcos se utilizan como disolventes sólidos y ofrecen un enfoque único para estudiar moléculas en un espacio sólido confinado .
Síntesis orgánica: Síntesis de compuestos bicíclicos
El compuesto sirve como material de partida en la síntesis de varios compuestos bicíclicos. Es particularmente interesante debido a su potencial para ser transformado en una amplia gama de derivados, que son útiles en la síntesis orgánica .
Aplicaciones industriales: Intermediario químico
Como intermedio químico, el ácido biciclo[2.2.2]octano-2-carboxílico se suministra a los investigadores para el desarrollo de productos químicos únicos. Forma parte de una colección de productos químicos raros y únicos que se utilizan en la investigación de descubrimiento temprano .
Aplicaciones ambientales: Perfiles de seguridad de los motivos de jaula
La sensibilidad al impacto y el comportamiento de descomposición térmica de los motivos de jaula como el ácido biciclo[2.2.2]octano-2-carboxílico se estudian para comprender sus perfiles de seguridad. Esto es crucial para el desarrollo de materiales seguros para el medio ambiente .
Química analítica: Estudio de moléculas
Este compuesto también es relevante en la química analítica, donde sus derivados se utilizan para estudiar el comportamiento de las moléculas en diversas condiciones. La investigación en este campo puede conducir al desarrollo de nuevos métodos y técnicas analíticas .
Mecanismo De Acción
Target of Action
Bicyclo[2.2.2]octane-2-carboxylic acid is a complex molecule with a unique structure that allows it to interact with various targets. It’s worth noting that related compounds have been found to target the PB2 subunit of RNA polymerase .
Mode of Action
It’s known that the compound can undergo a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Biochemical Pathways
For instance, some biologically significant molecules featuring this bicyclic structure block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens .
Result of Action
Related compounds have been found to exhibit broad-spectrum antibacterial activity against gram-positive pathogens .
Action Environment
It’s known that the compound can undergo reactions under metal-free, mild, and operationally simple conditions .
Análisis Bioquímico
Biochemical Properties
Bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative decarboxylation, such as lead tetra-acetate, resulting in the formation of acetates through both carbonium ion and non-carbonium ion pathways . These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.
Cellular Effects
The effects of Bicyclo[2.2.2]octane-2-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can impact the activity of enzymes like FabF and FabH, which are crucial for bacterial fatty acid synthesis . This interaction can lead to broad-spectrum antibacterial activity, demonstrating the compound’s potential in modulating cellular processes and combating bacterial infections.
Molecular Mechanism
At the molecular level, Bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound’s interaction with lead tetra-acetate results in oxidative decarboxylation, producing acetates . This mechanism underscores the compound’s ability to influence biochemical pathways and cellular activities through molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound’s thermal decomposition behavior and impact sensitivity can vary based on its substituents . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-2-carboxylic acid can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. Research has shown that the compound’s antibacterial activity can be dose-dependent, with higher doses potentially leading to more significant effects . These findings highlight the importance of determining the optimal dosage for desired outcomes while minimizing potential toxicity.
Metabolic Pathways
Bicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in oxidative decarboxylation, for example, involves interactions with lead tetra-acetate, resulting in the formation of acetates . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of Bicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of Bicyclo[2.2.2]octane-2-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding these subcellular dynamics is essential for harnessing the compound’s full potential in biochemical research.
Propiedades
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296211 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29221-25-8 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when Bicyclo[2.2.2]octane-2-carboxylic acid reacts with lead tetra-acetate?
A1: Bicyclo[2.2.2]octane-2-carboxylic acid undergoes oxidative decarboxylation in the presence of lead tetra-acetate. This reaction primarily yields acetates through two distinct pathways: a carbonium ion pathway and a non-carbonium ion pathway []. Interestingly, the research suggests the formation of organolead intermediates during the non-carbonium ion pathway, leading to acetates while preserving the stereochemistry [].
Q2: Can Bicyclo[2.2.2]octane-2-carboxylic acid derivatives be synthesized asymmetrically?
A2: Yes, asymmetric synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid derivatives is possible. One example involves using a [RuCl(p-cymene)-(S)-BINAP]Cl catalyst to enantioselectively produce trans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester []. This highlights the potential for developing chiral building blocks based on the Bicyclo[2.2.2]octane-2-carboxylic acid scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)







![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

